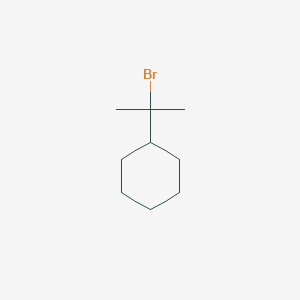
(2-Bromopropan-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromopropan-2-yl)cyclohexane is an organic compound that features a bromine atom attached to a propan-2-yl group, which is further bonded to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopropan-2-yl)cyclohexane typically involves the bromination of propan-2-ylcyclohexane. This can be achieved by reacting propan-2-ylcyclohexane with bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the progress is monitored by techniques such as gas chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the bromination reaction is optimized for higher yields and purity. The use of catalysts and advanced separation techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromopropan-2-yl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Concentrated solutions of NaOH or KOH in ethanol, typically under reflux conditions.
Major Products Formed
Substitution: Products such as cyclohexanol or cyclohexylamines.
Elimination: Formation of alkenes like propene.
Wissenschaftliche Forschungsanwendungen
(2-Bromopropan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (2-Bromopropan-2-yl)cyclohexane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromopropan-2-ylcyclohexane
- 2-Bromopropane
- Cyclohexyl bromide
Comparison
(2-Bromopropan-2-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a propan-2-yl group, which imparts distinct reactivity compared to simpler brominated compounds like 2-bromopropane. The steric effects and electronic properties of the cyclohexane ring influence its chemical behavior, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H17Br |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
2-bromopropan-2-ylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
ARADZRDYMDKVFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
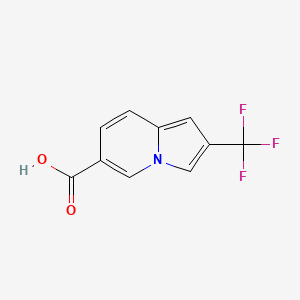
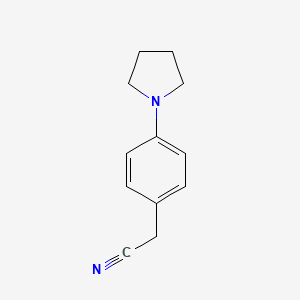
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)
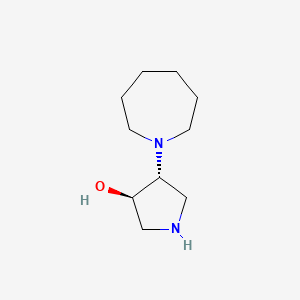
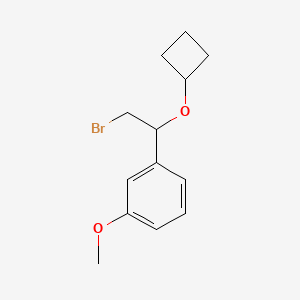
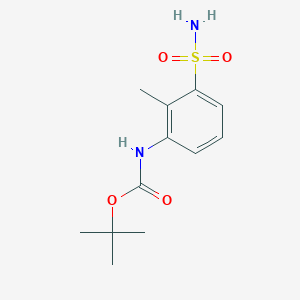
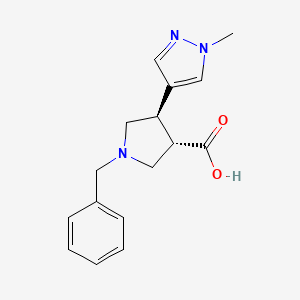
![2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13635589.png)

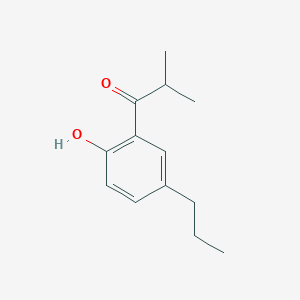
![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)

